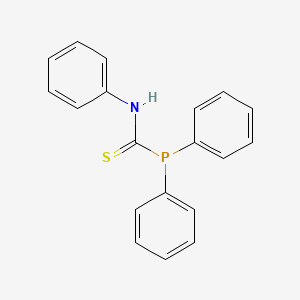
N,1,1-Triphenylphosphanecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylamino(thiocarbonyl)diphenylphosphine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a thiocarbonyl group (C=S) and a phenylamino group attached to a diphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylamino(thiocarbonyl)diphenylphosphine typically involves the reaction of diphenylphosphine with a thiocarbonyl compound in the presence of a base. One common method is the reaction of diphenylphosphine with carbon disulfide (CS₂) and aniline (C₆H₅NH₂) under basic conditions. The reaction proceeds as follows:
Ph2PH+CS2+C6H5NH2→Ph2P(C=S)NHPh
The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of phenylamino(thiocarbonyl)diphenylphosphine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The phenylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Phenylamino(thiocarbonyl)diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.
Comparison with Similar Compounds
Phenylamino(thiocarbonyl)diphenylphosphine can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the thiocarbonyl group but has similar reactivity.
Phenylthiophosphine: Contains a thiophosphoryl group (P=S) instead of a thiocarbonyl group.
Triphenylphosphine: A widely used phosphine ligand without the thiocarbonyl or phenylamino groups.
The uniqueness of phenylamino(thiocarbonyl)diphenylphosphine lies in its combination of the thiocarbonyl and phenylamino groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
739-61-7 |
|---|---|
Molecular Formula |
C19H16NPS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-diphenylphosphanyl-N-phenylmethanethioamide |
InChI |
InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) |
InChI Key |
LFSOYVGHUJONAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















